Benzo(a)pyrene, 3-hydroxy-, sulfate
Description
Significance of Conjugated Metabolites in Xenobiotic Biotransformation
The biotransformation of foreign compounds, or xenobiotics, is a critical process for their detoxification and elimination from the body. This process typically occurs in two main phases. Phase I reactions, often involving cytochrome P450 enzymes, introduce or expose functional groups on the xenobiotic molecule. nih.govresearchgate.net Phase II reactions then involve the conjugation of these modified compounds with endogenous molecules, such as sulfate (B86663), glucuronic acid, or glutathione (B108866). nih.govresearchgate.net
Overview of Benzo(a)pyrene Metabolic Pathways Leading to Sulfation
The metabolism of Benzo(a)pyrene is a complex process involving multiple enzymatic steps. nih.gov Initially, BaP is oxidized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form various reactive intermediates, including epoxides and phenols. nih.govnih.govnih.gov One of the primary phenolic metabolites is 3-hydroxybenzo(a)pyrene. ontosight.ai
This hydroxylated intermediate can then undergo a Phase II conjugation reaction known as sulfation. ontosight.ainih.gov This reaction is catalyzed by sulfotransferase enzymes and involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 3-hydroxybenzo(a)pyrene. nih.govresearchgate.netnih.gov The product of this reaction is Benzo(a)pyrene, 3-hydroxy-, sulfate. ontosight.ainih.gov While this sulfation is a major detoxification pathway, other metabolic routes for BaP exist, including the formation of diol epoxides, which are highly reactive and can bind to DNA, leading to mutations and cancer initiation. ontosight.aiwikipedia.orgnih.gov
Table 1: Key Enzymes in Benzo(a)pyrene Metabolism
| Enzyme Family | Specific Enzyme(s) | Role in BaP Metabolism |
|---|---|---|
| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation of BaP to form epoxides and phenols. nih.govnih.govnih.gov |
| Epoxide Hydrolase | Microsomal Epoxide Hydrolase | Hydration of epoxides to form dihydrodiols. nih.govnih.gov |
| Sulfotransferase | SULTs | Conjugation of hydroxylated metabolites with sulfate. ontosight.ainih.gov |
Research Trajectories for this compound within Environmental Toxicology and Biochemical Pharmacology
The study of this compound has significant implications for both environmental toxicology and biochemical pharmacology.
In environmental toxicology , this sulfate conjugate is being investigated as a potential biomarker of exposure to BaP and other PAHs. ontosight.ai Since it is a water-soluble metabolite readily excreted in urine, its detection and quantification can provide a non-invasive measure of an individual's exposure to these environmental carcinogens. nih.govnih.gov Research has focused on developing sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect low levels of this compound in human urine. nih.gov Studies have shown that a significant portion of 3-hydroxybenzo(a)pyrene is excreted in its conjugated forms, including the sulfate and glucuronide conjugates. nih.gov
In biochemical pharmacology , research into this compound contributes to a deeper understanding of the mechanisms of chemical carcinogenesis and detoxification. By studying the formation and fate of this metabolite, scientists can gain insights into the balance between metabolic activation and inactivation of BaP. nih.gov This knowledge is crucial for evaluating individual susceptibility to BaP-induced toxicity, which can be influenced by genetic polymorphisms in the enzymes responsible for its metabolism. nih.gov Furthermore, understanding the role of sulfation in BaP metabolism can inform the development of strategies to modulate these pathways and potentially reduce the carcinogenic risk associated with PAH exposure.
Table 2: Analytical Methods for Detecting Benzo(a)pyrene Metabolites
| Analytical Technique | Metabolite Detected | Key Findings |
|---|---|---|
| Continuous-flow fast atom bombardment mass spectrometry | Benzo(a)pyrene sulfate conjugates | Developed for the analysis of BP-SO4 in cell culture medium. nih.gov |
| Liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) | 3-OHBaP glucuronide and sulfate conjugates | A sensitive method for direct analysis in human urine without enzymatic hydrolysis. nih.gov |
| High-performance liquid chromatography (HPLC) with fluorescence detection | BPDE-DNA adducts | Used to detect adducts in human lung tissues. cdc.gov |
Structure
3D Structure
Properties
CAS No. |
61996-71-2 |
|---|---|
Molecular Formula |
C20H12O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzo[a]pyren-3-yl hydrogen sulfate |
InChI |
InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23) |
InChI Key |
UDBRORAOPVVTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OS(=O)(=O)O |
Origin of Product |
United States |
Biochemical Formation Pathways and Enzymatic Mechanisms of Benzo a Pyrene, 3 Hydroxy , Sulfate
Phase I Hydroxylation of Benzo(a)pyrene to 3-Hydroxybenzo(a)pyrene
The initial and rate-limiting step in the metabolic activation and detoxification of BaP is its hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This process introduces a hydroxyl group onto the BaP molecule, increasing its water solubility and preparing it for further metabolic transformations. The formation of 3-Hydroxybenzo(a)pyrene (3-OH-BaP) is a significant detoxification pathway, as it diverts the parent compound from pathways leading to the formation of highly carcinogenic diol epoxides.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in 3-Hydroxylation
The 3-hydroxylation of BaP is primarily mediated by specific isoforms of the cytochrome P450 family, with CYP1A1 and CYP1B1 playing the most prominent roles. These enzymes are inducible, meaning their expression can be significantly increased upon exposure to xenobiotics like BaP.
CYP1A1: This enzyme is highly active in the metabolism of polycyclic aromatic hydrocarbons (PAHs) and is considered a major contributor to the formation of 3-OH-BaP. Its expression is predominantly found in extrahepatic tissues, such as the lungs, which are primary sites of BaP exposure.
CYP1B1: Similar to CYP1A1, CYP1B1 is also heavily involved in the metabolic activation of PAHs. It exhibits a high affinity for BaP and contributes significantly to its hydroxylation. CYP1B1 is often overexpressed in a variety of tumors.
The catalytic cycle of these P450 enzymes involves the activation of molecular oxygen and its subsequent insertion into the C-H bond at the 3-position of the BaP ring, resulting in the formation of 3-OH-BaP.
Intermediary Metabolites in 3-Hydroxylation Pathway
While 3-OH-BaP is a major product of BaP metabolism, the hydroxylation process catalyzed by CYP enzymes can occur at various positions on the BaP molecule, leading to a complex mixture of metabolites. Besides 3-OH-BaP, other significant intermediary metabolites formed during Phase I metabolism include:
Benzo(a)pyrene-7,8-dihydrodiol: This metabolite is a critical intermediate in the pathway leading to the formation of the ultimate carcinogen, benzo(a)pyrene-7,8-diol-9,10-epoxide.
Benzo(a)pyrene-9-ol: Another phenolic metabolite formed through the action of CYP enzymes.
Benzo(a)pyrene-4,5-oxide: An epoxide that can be further metabolized to a dihydrodiol or detoxified.
Benzo(a)pyrene quinones: These are formed through the oxidation of phenolic metabolites.
The relative abundance of these metabolites can vary depending on the specific CYP isoform involved and the tissue in which the metabolism is occurring.
Phase II Sulfation of 3-Hydroxybenzo(a)pyrene
Following its formation in Phase I, 3-OH-BaP undergoes a Phase II conjugation reaction known as sulfation. This process further increases the water solubility of the metabolite, facilitating its excretion from the body. Sulfation is a critical detoxification step, as it renders the phenolic metabolite less reactive and more readily eliminated.
Mechanism of Sulfate (B86663) Conjugation
The sulfation of 3-OH-BaP is an enzymatic reaction catalyzed by a family of enzymes called sulfotransferases (SULTs). The mechanism involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 3-OH-BaP. nih.govnih.govnih.gov The reaction proceeds as follows:
PAPS Synthesis: The cell synthesizes PAPS from inorganic sulfate and ATP in a two-step process.
Sulfonate Transfer: A specific SULT enzyme binds both 3-OH-BaP and PAPS. The enzyme then facilitates the nucleophilic attack of the hydroxyl group of 3-OH-BaP on the sulfur atom of the sulfonate group in PAPS.
Product Formation: This results in the formation of Benzo(a)pyrene, 3-hydroxy-, sulfate and 3'-phosphoadenosine-5'-phosphate (PAP).
The resulting sulfate conjugate is a highly polar and water-soluble molecule that can be efficiently transported out of the cell and excreted in the urine and feces. nih.gov
Identification and Characterization of Sulfotransferase Isoforms (SULTs) Mediating 3-OH-BaP Sulfation
Several isoforms of the SULT superfamily are capable of catalyzing the sulfation of 3-OH-BaP. Research has identified specific SULTs that exhibit significant activity towards this substrate.
Detailed kinetic studies have been conducted to characterize the activity of various human SULT isoforms in the sulfation of 3-OH-BaP. The isoforms SULT1A1, SULT1A3, and SULT1E1 have been shown to be particularly important. nih.govnih.gov
SULT1A1: This isoform displays a high affinity for 3-OH-BaP, as indicated by its low Michaelis-Menten constant (Km). It is considered a key enzyme in the detoxification of phenolic xenobiotics.
SULT1A3: While SULT1A3 is also capable of sulfating 3-OH-BaP, its affinity for the substrate is lower compared to SULT1A1.
SULT1E1: This isoform, also known as estrogen sulfotransferase, exhibits high affinity for 3-OH-BaP and plays a significant role in its sulfation. nih.govnih.gov
The kinetic parameters for the sulfation of 3-OH-BaP by these SULT isoforms are summarized in the table below.
| SULT Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| SULT1A11 | 0.018 | 130 |
| SULT1A12 | 0.022 | 140 |
| SULT1A3 | 1.1 | 110 |
| SULT1E1 | 0.05 | 400 |
Data adapted from in vitro studies with cDNA-expressed human sulfotransferases. nih.gov
These findings highlight the differential roles of SULT isoforms in the detoxification of 3-OH-BaP, with SULT1A1 and SULT1E1 demonstrating the highest efficiency in its sulfation due to their high substrate affinity.
Kinetic Parameters of Sulfotransferase Activity with 3-Hydroxybenzo(a)pyrene
The efficiency of the sulfonation of 3-hydroxybenzo(a)pyrene by different sulfotransferase isoforms can be described by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.
Studies utilizing cDNA-expressed human sulfotransferases have determined the apparent Km values for 3-hydroxybenzo(a)pyrene. Notably, SULT1A11, SULT1A12, and SULT1E1 exhibit high affinity for 3-hydroxybenzo(a)pyrene, with low micromolar Km values. In contrast, SULT1A3 and SULT1B1 have a much lower affinity for this substrate. It has also been observed that at concentrations of 3-hydroxybenzo(a)pyrene greater than 0.15 µM, substrate inhibition occurs with SULT1A1*1 and SULT1E1. nih.gov
Table 1: Apparent Km Values of Various Human Sulfotransferase Isoforms for 3-Hydroxybenzo(a)pyrene
| Enzyme | Apparent Km (µM) |
|---|---|
| SULT1A11 | 0.018 |
| SULT1A12 | 0.022 |
| SULT1E1 | 0.05 |
| SULT1A3 | Significantly higher than other isoforms |
| SULT1B1 | Significantly higher than other isoforms |
Data sourced from studies on cDNA-expressed human sulfotransferases. nih.gov
Role of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) as Sulfate Donor
The universal donor of the sulfonate group in all sulfonation reactions is 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS). nih.gov PAPS is a high-energy compound synthesized in the cytosol from inorganic sulfate and ATP in a two-step process catalyzed by ATP sulfurylase and APS kinase.
In the sulfotransferase-catalyzed reaction, the enzyme binds both the substrate, 3-hydroxybenzo(a)pyrene, and the cosubstrate, PAPS. The sulfotransferase then facilitates the transfer of the sulfuryl group (SO3) from PAPS to the hydroxyl group of 3-hydroxybenzo(a)pyrene. This results in the formation of this compound and 3'-phosphoadenosine-5'-phosphate (PAP).
Metabolic Fate and Excretion Profiles of Benzo a Pyrene, 3 Hydroxy , Sulfate in Biological Systems
Conjugation and Elimination Routes
The addition of a sulfate (B86663) group to 3-hydroxybenzo(a)pyrene is a critical phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. This process, known as sulfation or sulfonation, significantly increases the water solubility of the compound, which is essential for its excretion from the body via urine and bile.
Urinary Excretion of Sulfated Metabolites
Once formed, Benzo(a)pyrene, 3-hydroxy-, sulfate is primarily eliminated from the body through urinary excretion. Studies have directly quantified this sulfated metabolite in human urine, highlighting its role as a biomarker of benzo(a)pyrene exposure. nih.govnih.gov In a study of 150 healthy volunteers, the mean concentration of this compound (BaP-3-S) was found to be 0.67 ng/g creatinine, while the corresponding glucuronide conjugate (BaP-3-G) was present at a significantly higher concentration of 6.73 ng/g creatinine. nih.gov This suggests that while sulfation is a definite route of excretion, glucuronidation of 3-hydroxybenzo(a)pyrene is the more predominant pathway for its urinary elimination in humans. nih.gov It has been observed that over 98% of 3-hydroxybenzo(a)pyrene is excreted in conjugated forms in human urine. nih.gov
Biliary Excretion and Enterohepatic Circulation Considerations
While direct evidence for the biliary excretion of this compound is limited, the general principles of xenobiotic metabolism suggest it is a plausible route. Biliary excretion is a major pathway for the elimination of other benzo(a)pyrene conjugates, such as glutathione (B108866) and glucuronide conjugates, in rats. nih.gov For instance, after intravenous administration of benzo(a)pyrene-4,5-epoxide to rats, a significant portion of the dose appeared in the bile as glutathione and glucuronic acid conjugates. nih.gov
These conjugates can then undergo enterohepatic circulation, a process where metabolites excreted in the bile are reabsorbed in the intestine and returned to the liver. nih.gov Studies have shown that after intraduodenal administration of glutathione and glucuronide conjugates of benzo(a)pyrene metabolites to rats, 26% and 40% of the radioactivity, respectively, was re-excreted in the bile within 24 hours. nih.gov Interestingly, a recirculated glutathione conjugate was re-excreted in the bile as an unidentified metabolite that was susceptible to arylsulfatase, an enzyme that cleaves sulfate esters. nih.gov This finding hints at the possibility that sulfated metabolites of benzo(a)pyrene, if excreted in the bile, could also be subject to enterohepatic circulation and further metabolism.
Comparative Metabolic Biotransformation in Different Species and Tissues
The rate and profile of benzo(a)pyrene metabolism, including the formation of this compound, can vary significantly between different species and across various tissues within an organism.
In Vitro Species-Specific Differences in Sulfation Rates
Tissue Distribution and Metabolite Profiles (e.g., Liver, Lung, Intestine, Blood)
The formation of this compound is dependent on the presence of SULT enzymes in different tissues. The liver is a primary site of xenobiotic metabolism and exhibits high SULT activity. nih.gov However, other tissues also play a role. In a study on rhesus monkeys, 3-hydroxybenzo(a)pyrene constituted over 60% of the total liver metabolite fraction and 30% of the total lung metabolite fraction, indicating that both organs are significant sites for the initial hydroxylation of benzo(a)pyrene. nih.gov The presence of SULT1A1, SULT1A3, and SULT1E1 has been identified in human lung cell lines, suggesting that the lung has the capacity to form sulfated conjugates of 3-hydroxybenzo(a)pyrene locally. nih.gov
A toxicokinetic study in rats following intravenous injection of benzo(a)pyrene showed that 3-hydroxybenzo(a)pyrene was present in blood, liver, kidney, lung, adipose tissue, and skin. nih.gov The elimination patterns of 3-hydroxybenzo(a)pyrene varied between these tissues, with the kidney showing a distinct pattern of initial buildup followed by gradual elimination. nih.gov While this study did not specifically measure the sulfated conjugate, the distribution of the parent hydroxylated metabolite indicates the potential for this compound formation in these tissues, provided SULT enzymes are present.
Interactions with Endogenous and Exogenous Compounds Affecting Sulfation
The sulfation of 3-hydroxybenzo(a)pyrene can be influenced by the presence of other endogenous and exogenous compounds that can act as substrates or inhibitors of the SULT enzymes.
Several exogenous compounds have been shown to inhibit the sulfation of 3-hydroxybenzo(a)pyrene. For example, certain polychlorobiphenylols (OH-PCBs) have been found to inhibit the sulfonation of 3-hydroxybenzo(a)pyrene in human liver cytosol and by cDNA-expressed SULT1A1 and SULT1E1. nih.govnih.gov The inhibitory potency of these OH-PCBs was found to be dependent on their chemical structure. nih.govnih.gov Some non-steroidal anti-inflammatory drugs (NSAIDs) have also been identified as inhibitors of SULT1A1, the primary enzyme responsible for 3-hydroxybenzo(a)pyrene sulfation. nih.gov
Inhibition of Sulfotransferase Activity by Other Xenobiotics (e.g., Polychlorobiphenylols)
The metabolic enzymes responsible for detoxifying xenobiotics can be targets for inhibition by other co-occurring compounds. Research has demonstrated that hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs), also known as polychlorobiphenylols, are potent inhibitors of the sulfotransferase enzymes that conjugate 3-hydroxy-benzo(a)pyrene. nih.gov
OH-PCBs are metabolites of PCBs, a class of persistent organic pollutants. tandfonline.comuiowa.edu Studies have shown that various OH-PCB congeners can significantly inhibit the activity of human SULT isoforms, particularly those in the SULT1 family which are crucial for phenol (B47542) sulfation. nih.govdoi.org For instance, SULT1A1, which is highly active in the sulfation of phenolic compounds, is strongly inhibited by a wide range of OH-PCBs. nih.govdoi.org
One study investigating the effects of eighteen different OH-PCBs on SULT1A1 activity in human liver cytosol found that all of them inhibited the sulfonation of a model substrate, 4-nitrophenol. nih.gov The most potent inhibitor identified was 4-chlorobiphenyl-3'-ol (3'-OH-CB3) with a half-maximal inhibitory concentration (IC50) of 0.73 µM. nih.gov These OH-PCBs were found to be mixed noncompetitive-uncompetitive inhibitors and were themselves only slowly sulfonated, indicating they act as inhibitors rather than competing substrates. nih.gov The inhibitory potency of these OH-PCBs on SULT1A1 suggests they may interfere with the sulfation, and thus the detoxification, of other xenobiotics metabolized by this enzyme, including 3-hydroxy-benzo(a)pyrene. nih.gov
Table 1: Inhibition of Human Sulfotransferase (SULT) Isoforms by Selected Polychlorobiphenylols (OH-PCBs)
| Inhibitor (OH-PCB) | Target Enzyme | Reported IC50 (µM) | Reference |
|---|---|---|---|
| 3'-OH-CB3 (4-chlorobiphenyl-3'-ol) | SULT1A1 (human liver cytosol) | 0.73 ± 0.15 | nih.gov |
| 4'-OH-CB165 | SULT1A1 (human liver cytosol) | Kᵢ = 1.80 ± 0.2 | nih.gov |
| 4'-OH-PCB106 | SULT1B1 | Kᵢ = 1.73 | doi.orgresearchgate.net |
| 4'-OH-PCB106 | SULT1E1 | Kᵢ = 1.81 | doi.orgresearchgate.net |
| Multiple OH-PCBs | SULT1A1 | Complete inhibition at 100 µM | doi.org |
| 3'-OH-PCB65 | SULT1B1 | 84.69% inhibition at 100 µM | doi.org |
Consequences of Sulfation Inhibition on Metabolic Pathways
A key consequence of inhibiting sulfation is the accumulation of precursor metabolites, such as 3-hydroxy-benzo(a)pyrene. These phenolic compounds can be further metabolized through alternative, potentially more hazardous, pathways. Research using salicylamide, an inhibitor of both sulfation and glucuronidation, in perfused rat livers demonstrated the critical role of these conjugation reactions. nih.gov In the presence of the inhibitor, the release of mutagenic metabolites of BaP from the liver increased significantly. nih.gov
Specifically, the inhibition of conjugation pathways led to a notable increase in the levels of other BaP metabolites, including diols and quinones. nih.gov Some of these metabolites, or their subsequent derivatives like diol epoxides, are known to be ultimate carcinogens that can bind to DNA, causing mutations. nih.govresearchgate.net The study confirmed this by observing a marked decrease in BaP mutagenicity when cofactors for glucuronidation were added to liver homogenates, underscoring the protective role of conjugation. nih.gov
Therefore, the inhibition of sulfotransferase activity by xenobiotics like OH-PCBs can disrupt the detoxification of BaP. This interference may cause a build-up of reactive phenolic intermediates and shunt the metabolic flow towards the formation of more genotoxic products, ultimately increasing the carcinogenic risk associated with BaP exposure.
Advanced Analytical Methodologies for Detection and Quantification of Benzo a Pyrene, 3 Hydroxy , Sulfate
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of Benzo(a)pyrene metabolites, including its sulfate (B86663) conjugates. This is due to its high selectivity and sensitivity, which are essential for detecting trace levels in complex biological samples.
Method Development and Validation for Direct Conjugate Analysis
The direct analysis of intact sulfate conjugates like Benzo(a)pyrene, 3-hydroxy-, sulfate is challenging but offers the most accurate representation of this Phase II metabolite. A key challenge in developing LC-MS/MS methods is the poor sensitivity of hydroxylated metabolites in commonly used electrospray ionization (ESI) sources. rsc.org To overcome this, method development often focuses on sample preparation and derivatization.
However, methods for the direct detection of Benzo(a)pyrene sulfate (BP-SO4) conjugates have been successfully developed. One such method utilized continuous-flow high-resolution fast atom bombardment mass spectrometry. nih.gov In this approach, an extract from cell culture medium was first fractionated using reversed-phase SEP-PAK chromatography and microbore high-performance liquid chromatography (HPLC). nih.gov The HPLC fraction containing the BP-SO4 was then directly analyzed by the mass spectrometer, which detected the molecular anions of BP-SO4 (m/z 347). nih.gov
More commonly, methods quantify 3-hydroxybenzo[a]pyrene (3-OHBaP) after an enzymatic hydrolysis step which cleaves the glucuronide and sulfate conjugates. rsc.orgmdpi.com These methods are then validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensuring high standards of accuracy and precision. mdpi.com Validation typically involves assessing parameters like selectivity, sensitivity, accuracy, precision, and stability. For instance, a highly selective method for urinary 3-OH-B[a]P was developed using glucuronidated standards and an antioxidant to ensure analyte stability, with the procedure being validated in two independent laboratories. uzh.ch
Sensitivity, Linearity, and Recovery Metrics in Complex Biological Matrices
The performance of LC-MS/MS methods is defined by key metrics such as sensitivity (limits of detection and quantification), linearity, and recovery. For the direct analysis of Benzo(a)pyrene sulfate conjugates using continuous-flow fast atom bombardment MS, a detection limit as low as 1.5 pg was achieved with a signal-to-noise ratio of 8. nih.gov The response was linear over a range of 15 to 625 pg. nih.gov
Methods involving hydrolysis and derivatization have also demonstrated exceptional sensitivity. A method employing dansyl chloride derivatization to enhance ESI efficiency for 3-OHBaP achieved a limit of detection (LOD) of 0.1 pg/mL and a lower limit of quantification (LLOQ) of 0.25 pg/mL in urine. rsc.org This method showed good linearity from 0.25 to 40.0 pg/mL. rsc.org Another sensitive LC-MS/MS method for urinary 3-OH-BaP reported an LLOQ of 50 pg/L. mdpi.com
Table 1: Performance Metrics of LC-MS/MS Methods for Benzo(a)pyrene Metabolites
| Analyte | Method | Matrix | LOD/LLOQ | Linearity Range | Recovery | Reference |
|---|---|---|---|---|---|---|
| Benzo[a]pyrene (B130552) sulfate (BP-SO4) | Continuous-flow FAB-MS | Cell Culture Medium | LOD: 1.5 pg | 15 - 625 pg | Not Specified | nih.gov |
| 3-OHBaP (after hydrolysis & dansyl chloride derivatization) | LC-ESI-MS/MS | Urine | LOD: 0.1 pg/mL; LLOQ: 0.25 pg/mL | 0.25 - 40.0 pg/mL | Accuracy: 87.7% - 107.5% | rsc.org |
| 3-OHBaP (after hydrolysis) | LC-MS/MS | Urine | LLOQ: 50 pg/L | Not Specified | Not Specified | mdpi.com |
| 3-OHBaP (after hydrolysis & dansyl chloride derivatization) | LC-ESI-MS/MS | Urine | LOQ: 0.3 ng/L | Not Specified | 68.7 ± 5.47% | nih.gov |
| 3-OHBaP | UPLC-MS | Fish Bile | LOD: <0.01 ng/μL | 0.2 - 5.0 ng/μL | Low and variable | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
HPLC with fluorescence detection (FLD) is a widely used and robust technique for analyzing polycyclic aromatic hydrocarbons (PAHs) and their metabolites. hplc.eu Its sensitivity and selectivity for fluorescent compounds make it particularly suitable for detecting hydroxylated BaP metabolites.
Derivatization Strategies for Enhanced Detection and Resolution
While direct analysis is possible, the native fluorescence of 3-hydroxybenzo[a]pyrene may not be sufficient for detection at the ultra-trace levels often found in biological samples. nih.govresearchgate.net Therefore, derivatization is a common strategy to enhance detection sensitivity.
A prominent derivatization agent is dansyl chloride, which reacts with the phenolic hydroxyl group of 3-OHBaP. rsc.orgnih.gov This process introduces a highly fluorescent dansyl group into the molecule, which significantly improves the detection sensitivity of LC-MS/MS with ESI and is also applicable to HPLC-FLD. rsc.org Another approach involves derivatization with 2-fluoro-methylpyridinium-p-toluenesulfonate (FMPT) prior to LC-MS/MS analysis, a strategy that could be adapted for fluorescence detection. mdpi.com These strategies are critical for achieving the pg/mL detection limits required for biomonitoring studies in the general population. researchgate.net
Application in Trace Analysis of Metabolites
HPLC-FLD is a cornerstone for the trace analysis of BaP metabolites in various biological and environmental samples. iupac.orgfishersci.com The method has been successfully applied to quantify 3-OHBaP in the urine of both occupationally exposed workers and non-exposed individuals. nih.gov
To achieve the necessary sensitivity, specialized fluorescence techniques are sometimes paired with HPLC. For example, using HPLC with laser-induced fluorescence (LIF) detection, a detection limit of 8 ng/L for 3-OHBaP in urine was achieved. nih.gov An even more sensitive technique, laser-excited Shpol'skii spectrometry (LESS), which involves analysis at cryogenic temperatures, allowed for the detection of 3-OHBaP at concentrations as low as 0.5 ng/L after chemical derivatization. nih.gov These advanced HPLC-based methods are invaluable for studies assessing human exposure to PAHs. nih.gov
Table 2: HPLC-FLD Performance for 3-Hydroxybenzo[a]pyrene
| Analyte | Method | Matrix | Detection Limit | Reference |
|---|---|---|---|---|
| 3-OHBaP | HPLC with Laser-Induced Fluorescence | Urine | 8 ng/L | nih.gov |
| 3-OHBaP | Laser-Excited Shpol'skii Spectrometry (after derivatization) | Urine | 0.5 ng/L | nih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS) for Benzo(a)pyrene Metabolites
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the separation and identification of a wide range of compounds. However, its application to highly polar and non-volatile metabolites like this compound is not direct. The analysis of BaP metabolites by GC/MS typically requires two key steps: hydrolysis of the conjugate to yield the parent phenol (B47542) (3-hydroxybenzo[a]pyrene) and subsequent chemical derivatization to increase volatility and thermal stability. nih.gov
For the analysis of BaP phenols, trimethylsilylation is a common derivatization technique. nih.gov This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule suitable for GC analysis. Research has shown that while GC/MS can successfully separate many BaP derivatives after trimethylsilylation, the separation of the 1- and 3-hydroxy isomers can be challenging, with both compounds potentially fusing into a single peak on certain chromatography columns. nih.gov Despite these challenges, GC/MS has been effectively used to detect and characterize BaP metabolites, such as phenols, dihydrodiols, and tetraols, in biological samples like cervical mucus, providing evidence of local metabolic activation of carcinogens. nih.gov The sensitivity of GC-MS/MS for the parent compound, benzo(a)pyrene, can reach detection limits of 0.85 ng/mL, suggesting that with proper derivatization, it could be a viable, albeit indirect, method for quantifying the hydrolyzed sulfate conjugate. researchgate.net
Laser-Excited Shpol’skii Spectrometry (LESS) and Synchronous Luminescence Spectroscopy (SLS) for Isomer-Selective Detection
Fluorescence-based methods offer exceptional sensitivity for the detection of PAHs and their metabolites. Laser-Excited Shpol’skii Spectrometry (LESS) and Synchronous Luminescence Spectroscopy (SLS) are two advanced techniques that provide enhanced selectivity, which is critical for distinguishing between isomeric forms of PAH metabolites.
Laser-Excited Shpol’skii Spectrometry (LESS)
LESS is a high-resolution fluorescence technique that involves dissolving the analyte in a suitable n-alkane solvent at cryogenic temperatures. This process results in highly resolved, quasi-linear emission spectra, which minimizes spectral overlap between similar compounds. The use of a laser as the excitation source further enhances the sensitivity and selectivity of the method.
Research has demonstrated that LESS is an exceptionally sensitive method for the trace analysis of 3-hydroxybenzo[a]pyrene (3-OH BaP), the core structure of the sulfate conjugate. nih.gov For instance, when applied to the analysis of urine samples, LESS, following a chemical derivatization step, achieved a detection limit of 0.5 ng/L for 3-OH BaP. nih.govresearchgate.net This represents a significant improvement in sensitivity compared to other methods like high-performance liquid chromatography (HPLC) with laser-induced fluorescence detection. nih.govresearchgate.net The isomer-selective capabilities of LESS make it particularly valuable for complex biomonitoring studies in matrices such as urine and blood sera. researchgate.net
| Analytical Technique | Analyte | Detection Limit (ng/L) | Source |
| Laser-Excited Shpol'skii Spectrometry (with derivatization) | 3-hydroxybenzo[a]pyrene | 0.5 | nih.govresearchgate.net |
| HPLC with Laser-Induced Fluorescence | 3-hydroxybenzo[a]pyrene | 8 | nih.gov |
Synchronous Luminescence Spectroscopy (SLS)
SLS, also known as Synchronous Fluorescence Spectroscopy (SFS), simplifies complex fluorescence spectra by simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength interval (Δλ). This approach narrows the spectral bands, reduces matrix background interference, and improves the resolution of mixtures of fluorescent compounds.
While specific applications of SLS for this compound are not extensively documented, the technique has been successfully used for the parent compound, Benzo[a]pyrene (BaP), and its isomers. In the analysis of BaP in soil extracts, SFS proved to be a rapid, sensitive, and accurate method, achieving a detection limit of 1.6 x 10⁻⁹ g/ml. nih.gov Other studies using synchronous spectrofluorimetry for BaP in micellar media reported detection limits of 0.27 ng/ml. capes.gov.br Furthermore, spectrofluorimetric analysis has been used to distinguish between different BaP metabolites, identifying a specific spectral band between 426–447 nm that corresponds to 3-hydroxybenzo[a]pyrene and 9-hydroxybenzo[a]pyrene. nih.govjst.go.jp These findings underscore the potential of SLS as a powerful tool for the selective quantification of the 3-hydroxy- BaP moiety after the hydrolysis of its sulfate conjugate.
Sample Preparation Techniques for Conjugated Metabolites (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)
The analysis of conjugated metabolites like this compound from complex biological or environmental samples is a significant challenge. nih.gov Effective sample preparation is a critical prerequisite to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.govmdpi.com For sulfate conjugates, a common initial step involves enzymatic hydrolysis using sulfatases to cleave the sulfate group, yielding the hydroxylated metabolite (e.g., 3-hydroxybenzo[a]pyrene) for subsequent extraction. rsc.orguzh.ch
Solid Phase Extraction (SPE)
SPE is a widely adopted technique for the cleanup and concentration of PAHs and their metabolites from various matrices. mdpi.com The method involves passing a liquid sample through a cartridge packed with a solid adsorbent material that selectively retains the analytes based on their chemical properties. mdpi.com
This technique has been effectively applied in methods developed for quantifying urinary 3-OH BaP. rsc.orguzh.ch In one such method, urine samples undergo enzymatic hydrolysis to release the 3-OH BaP from its conjugated forms, followed by an SPE cleanup step before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org SPE has also been utilized to extract 3-hydroxy benzo[a]pyrene from the liquid media of microalgae cultures. nih.gov Various sorbent materials, including C18, silica (B1680970) gel, and Florisil, are employed depending on the specific application. d-nb.infonih.gov
| Application | Matrix | Key Steps | Analytical Method | Finding | Source |
| Quantification of 3-OHBaP | Human Urine | Enzymatic hydrolysis, SPE cleanup, derivatization | LC-MS/MS | LLOQ of 0.25 pg/mL | rsc.org |
| Extraction of BaP metabolites | Microalgae Culture Media | SPE from liquid media | HPLC-FD | LODs ranged from 0.8 to 2.3 pg/mL | nih.gov |
Liquid-Liquid Extraction (LLE)
LLE is a traditional and fundamental extraction method based on the differential partitioning of an analyte between two immiscible liquid phases. d-nb.info For PAH analysis, this typically involves using a nonpolar organic solvent like hexane (B92381) or dichloromethane (B109758) to extract the lipophilic compounds from an aqueous sample. nih.gov A primary drawback can be the co-extraction of interfering compounds, often necessitating additional cleanup steps. nih.gov
More sophisticated LLE methods have been developed for conjugated metabolites. One notable technique for extracting benzo[a]pyrene sulfates and glucuronides from urine employs tetra-n-butyl-ammonium ion as a coupling agent. nih.gov This agent forms a complex with the sulfate conjugate, which can then be extracted into chloroform (B151607) at a low pH. nih.gov Additionally, modern variations such as low-temperature liquid-liquid extraction (LTLLE) have been developed to effectively remove fat interferences from oil samples by adding organic solvents like acetonitrile (B52724) and acetone (B3395972) and freezing the mixture to solidify the lipid phase. scielo.br
In Vitro and in Vivo Research Models for Benzo a Pyrene, 3 Hydroxy , Sulfate Investigations
Cellular and Subcellular Biotransformation Systems
Cellular models provide a controlled environment to study the specific pathways of BaP metabolism, including the formation of its sulfated conjugates. These systems range from established cell lines to primary cells and complex tissue preparations.
Human-derived cell lines from the liver and lungs are primary tools for studying the metabolism of xenobiotics like BaP, as these organs are major sites of biotransformation.
Hepatic Cell Lines: The human hepatocellular carcinoma cell line, HepG2, is widely used due to its metabolic competence. Studies have shown that HepG2 cells can metabolize BaP, and their use is established for toxicological research due to a liver-like enzyme profile, which includes biotransformation enzymes. biocompare.com Chronic exposure of HCC cells to BaP has been shown to promote cell migration and invasion. nih.gov The liver is a primary site for the sulfonation of 3-hydroxybenzo(a)pyrene (3-OH-BaP), a critical step in its detoxification and excretion. nih.gov
Lung Cell Lines: The lung is a direct site of entry for pollutants like BaP from sources such as tobacco smoke and air pollution. Research using human lung cell lines has identified the expression of key sulfotransferase (SULT) enzymes, including SULT1A1, SULT1A3, and SULT1E1. nih.gov These enzymes are responsible for catalyzing the sulfation of BaP metabolites. SULT1A1, in particular, has been identified as a major enzyme in lung cells involved in the detoxification of BaP catechols, which are precursors to quinones. nih.gov This highlights the lung's role in not only being a target for BaP toxicity but also an active site for its metabolic detoxification via sulfation.
| Cell Line Model | Organ of Origin | Key Research Findings | Citation |
|---|---|---|---|
| HepG2 | Liver (Hepatocellular Carcinoma) | Metabolically competent for BaP biotransformation; used to study hepatotoxicity and the sulfonation of 3-OH-BaP. | biocompare.comnih.gov |
| Human Lung Cell Lines (general) | Lung | Express key sulfotransferases (SULT1A1, SULT1A3, SULT1E1) involved in the detoxification of BaP metabolites. | nih.gov |
To understand the specific contribution of individual enzymes to the formation of Benzo(a)pyrene, 3-hydroxy-, sulfate, researchers utilize recombinant systems. These involve expressing the complementary DNA (cDNA) for specific human sulfotransferase enzymes in host cells, which then allows for the production and purification of these enzymes for detailed kinetic analysis.
Studies using this approach have precisely characterized the sulfonation of 3-OH-BaP by various SULT isoforms. Kinetic analyses have determined the affinity (K_m) of the enzymes for 3-OH-BaP and their maximum reaction velocity (V_max). Research has shown that SULT1A1 and SULT1E1 exhibit a high affinity for 3-OH-BaP. nih.gov Specifically, the SULT1A11 and SULT1A12 variants showed similar apparent K_m values of 0.018 µM and 0.022 µM, respectively. nih.gov SULT1E1 also demonstrated high affinity with a K_m of 0.05 µM. nih.gov In contrast, SULT1A3 and SULT1B1 had much higher K_m values, indicating lower affinity for 3-OH-BaP. nih.gov These findings pinpoint which SULT enzymes are most efficient at converting 3-hydroxybenzo(a)pyrene to its sulfated form.
| SULT Isoform | Apparent K_m (µM) | Relative V_max (pmol/min/mg) | Substrate Inhibition Noted | Citation |
|---|---|---|---|---|
| SULT1A11 | 0.018 | 119 | Yes (>0.15 µM) | nih.gov |
| SULT1A12 | 0.022 | - | - | nih.gov |
| SULT1A3 | 1.5 | 122 | No | nih.gov |
| SULT1B1 | 2.0 | 121 | No | nih.gov |
| SULT1E1 | 0.05 | 162 | Yes (>0.15 µM) | nih.gov |
Primary cell cultures, derived directly from animal or human tissues, offer a model system that more closely resembles the in vivo state compared to immortalized cell lines. Mouse epidermal cells are particularly relevant for studying BaP metabolism because the skin is a significant route of exposure to polycyclic aromatic hydrocarbons.
Research on primary cultures of mouse epidermal cells has demonstrated their capacity to effectively metabolize BaP. nih.gov The primary intracellular metabolites identified include trans-7,8-dihydro-7,8-dihydroxybenzo(a)pyrene and 3-hydroxybenzo(a)pyrene. nih.gov However, a detailed investigation of the water-soluble conjugates in these cells found that the major pathway was conjugation with glucuronic acid. nih.gov In this specific model system, no sulfate conjugates of BaP metabolites were detected, suggesting that sulfation may not be a major detoxification pathway for BaP in primary mouse epidermal cells, in contrast to glucuronidation. nih.gov
The gastrointestinal tract is another critical interface for BaP exposure, primarily through contaminated food and water. In vitro models derived from intestinal tissues are used to assess presystemic metabolism and detoxification.
Studies have utilized subcellular fractions (microsomal, cytosolic, etc.) from the gastrointestinal tract of mice to investigate BaP metabolism. cam.ac.uk This research confirms that the tissues of the digestive system are capable of biotransforming BaP. Sub-chronic oral exposure to BaP in murine models has been shown to result in inflammation, particularly in the ileal mucosa, and to alter the composition of the gut microbiota. nih.gov While these models establish the metabolic activity of the intestinal mucosa, specific quantitative data on the formation of this compound within these systems is not extensively detailed in the reviewed literature.
Animal Model Studies on Benzo(a)pyrene Metabolism and Sulfated Metabolite Formation
Whole-animal models, particularly rodents, are indispensable for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME) of BaP and the formation of its metabolites in a complex biological system.
Rats and mice are the most commonly used animal models for studying BaP carcinogenesis and metabolism. These studies provide crucial in vivo context for the findings from cellular models.
Metabolite Formation in Tissues: Research using rat liver and lung S9 fractions has directly compared the formation rate of sulfated 3-OH-BaP metabolites. These experiments revealed that the formation rate of these conjugates was significantly higher in the liver compared to the lungs, where it was found to be negligible. nih.gov This underscores the liver's primary role in the sulfation of BaP metabolites.
Excretion of Sulfated Metabolites: While not a direct study on rodents, research on human urine provides strong evidence for the in vivo metabolic pathways that are largely conserved across mammals. A sensitive method was developed to directly measure 3-OH-BaP glucuronide and sulfate conjugates in human urine. nih.gov This study found that 3-OH-BaP is predominantly excreted in these conjugated forms. The mean concentration of this compound (BaP-3-S) was found to be approximately 10-fold lower than that of the corresponding glucuronide conjugate (BaP-3-G). nih.gov This confirms that sulfation is a definitive, albeit less predominant, in vivo pathway for the detoxification and excretion of 3-hydroxybenzo(a)pyrene.
Skin Metabolism: Comparative studies on mouse and rat skin have shown species-specific differences. Mouse skin tends to form larger quantities of water-soluble metabolites from BaP compared to rat skin, indicating a more active detoxification process, which would include sulfation. nih.gov
| Rodent Model | Tissue/System Studied | Key Findings Regarding Sulfated Metabolite Formation | Citation |
|---|---|---|---|
| Rat | Liver and Lung S9 Fractions | The formation rate of sulfated 3-OH-BaP was significantly higher in the liver; formation in the lung was negligible. | nih.gov |
| Mouse vs. Rat | Skin (In vivo and organ culture) | Mouse skin formed greater quantities of water-soluble metabolites (conjugates) from BaP compared to rat skin. | nih.gov |
| General Mammalian (extrapolated from human data) | Urinary Excretion | 3-OH-BaP is excreted as both glucuronide and sulfate conjugates, with the sulfate conjugate being a minor but significant metabolite. | nih.gov |
Aquatic Species Models (e.g., Catfish)
Aquatic species, particularly certain fish, serve as valuable in vivo models for investigating the metabolism of polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene (BaP). Catfish, among other species, have been utilized to understand the biotransformation pathways of BaP, which leads to the formation of various metabolites, including the precursor to this compound.
Research comparing the metabolism of BaP in liver microsomes from channel catfish (Ictalurus punctatus) and brown bullhead (Ameiurus nebulosus) has revealed significant species-specific differences. osti.gov While the metabolites produced were qualitatively similar, the relative proportions varied considerably. osti.gov Notably, channel catfish liver microsomes metabolized BaP at a slower rate than those from brown bullhead. Furthermore, the catfish microsomes converted a higher proportion of BaP into phenolic metabolites, which are the direct precursors for sulfation and glucuronidation reactions. osti.gov Conversely, bullhead liver microsomes produced a greater proportion of benzo-ring diols, such as BaP-7,8-diol, the proximate carcinogenic metabolite. osti.gov
Studies on other fish species like the South American catfish (Rhamdia quelen) have also explored the metabolic interactions of BaP with other environmental contaminants, providing insights into the complex enzymatic processes that influence metabolite formation in aquatic environments. researchgate.net The induction of cytochrome P450-dependent monooxygenase, often measured as 7-ethoxyresorufin-O-deethylase (EROD) activity, is a key biomarker for PAH exposure and metabolism in fish. nih.gov This enzyme system is responsible for the initial oxidation of BaP to hydroxylated metabolites like 3-hydroxybenzo(a)pyrene (3-OH-BaP).
The table below summarizes comparative findings in BaP metabolism between channel catfish and brown bullhead liver microsomes.
| Feature | Channel Catfish (Ictalurus punctatus) | Brown Bullhead (Ameiurus nebulosus) |
| Rate of BaP Metabolism | Lower | Considerably Higher |
| Primary Metabolite Class | Higher proportion of phenolic metabolites | Higher proportion of benzo-ring diols (e.g., BaP-7,8-diol) |
| Qualitative Metabolite Profile | Similar to brown bullhead | Similar to channel catfish |
Data sourced from studies on liver microsomes pretreated with 3-methylcholanthrene. osti.gov
These aquatic models are crucial for ecotoxicological studies, as PAHs are widespread environmental contaminants in aquatic ecosystems. nih.govmdpi.com Understanding the metabolic pathways in species like catfish helps in assessing the bioactivation and detoxification of BaP and the potential impact of its metabolites.
Comparative Studies Across Mammalian Species
Significant variations exist in the metabolic pathways of benzo(a)pyrene across different mammalian species, which influences the profile of metabolites such as 3-hydroxy-benzo(a)pyrene and its subsequent conjugates. In vitro studies using liver and ovarian microsomes have highlighted these differences.
A comparative study on BaP metabolism in ovarian microsomes from rodents (rats, mice) and several larger mammals (ewe, sow, cow, goat, sheep) revealed distinct patterns. scispace.com Microsomes from the higher mammals were found to convert a greater proportion of BaP into detoxification products, specifically 3-hydroxy-BaP and 9-hydroxy-BaP. scispace.com In contrast, rodent microsomes generated a considerably higher proportion of BaP 4,5-diol and 9,10-diol. scispace.com In all species studied, the rate of BaP metabolism was higher in liver microsomes compared to ovarian microsomes. scispace.com
Kinetic studies in rats have further detailed the fate of 3-OH-BaP. Following administration of BaP through various routes (intravenous, intratracheal, oral, and cutaneous), 3-OH-BaP was one of only two metabolites consistently detectable in the blood at all time points, the other being the parent BaP. nih.gov The excretion profile of BaP metabolites in rats showed route-dependent differences. For instance, after cutaneous application and oral administration, 3-OH-BaP was among the most abundantly excreted metabolites in urine. nih.gov In feces, 3-OH-BaP was a major metabolite regardless of the administration route. nih.gov
The following table presents a summary of the differential production of BaP metabolites in the ovarian microsomes of various mammalian species.
| Species Group | Primary Metabolite Proportions |
| Rodents (Rat, Mouse) | Higher proportion of BaP 4,5-diol and 9,10-diol |
| Higher Mammals (Ewe, Sow, Cow, Goat, Sheep) | Greater proportion of 3-hydroxy-BaP and 9-hydroxy-BaP |
This table reflects general findings from a comparative in vitro study. scispace.com
These comparative investigations underscore the species-specific nature of BaP metabolism. The preferential formation of 3-hydroxy-BaP in higher mammals suggests a greater capacity for detoxification pathways, including sulfation, compared to rodents under the studied conditions. Such data is critical for extrapolating findings from animal models to assess potential risks in humans.
Physiologically Based Kinetic (PBK) Modeling Incorporating 3-OH-BaP Sulfate Kinetics
Physiologically Based Kinetic (PBK), also known as Physiologically Based Pharmacokinetic (PBPK), models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. researchgate.net These models are increasingly used to understand the kinetics of BaP and its metabolites, including 3-hydroxy-benzo(a)pyrene (3-OH-BaP), the precursor to 3-OH-BaP sulfate.
Human PBPK models have been used to simulate the profiles of 3-OH-BaP in workers exposed to PAHs and to predict plausible exposure scenarios. plos.org These models can also account for age-specific differences in physiology and biochemistry that affect the pharmacokinetics of BaP and 3-OH-BaP. nih.gov For example, one study using a PBPK model suggested that newborns may have the highest concentrations of 3-OH-BaP, indicating a potential susceptibility to BaP exposure in this age group. nih.gov
The table below outlines the key compartments and processes typically included in a PBK model for BaP and 3-OH-BaP.
| Model Component | Description | Relevance to 3-OH-BaP Sulfate |
| Absorption | Uptake of BaP into the body via inhalation, oral, or dermal routes. | Determines the initial amount of parent compound available for metabolism. |
| Distribution | Transfer of BaP and its metabolites to various tissues and organs (e.g., liver, lung, adipose tissue, blood). | Governs the delivery of BaP to metabolizing tissues and the distribution of 3-OH-BaP for further conjugation. |
| Metabolism | Biotransformation of BaP, primarily in the liver, to metabolites including 3-OH-BaP. nih.gov | The formation of 3-OH-BaP is the rate-limiting step for the production of 3-OH-BaP sulfate. |
| Conjugation | Phase II metabolic reactions, including sulfation and glucuronidation of 3-OH-BaP. | This process directly models the formation of 3-OH-BaP sulfate, affecting the clearance rate of 3-OH-BaP. |
| Excretion | Elimination of metabolites from the body, typically via urine and feces. | The model simulates the excretion of 3-OH-BaP and its conjugates, including the sulfate form. |
These PBK models serve as a vital link between external exposure and internal dosimetry, providing a quantitative framework to understand the complex kinetics of BaP metabolites like this compound. researchgate.net
Mechanistic Research of Benzo a Pyrene, 3 Hydroxy , Sulfate S Role in Polycyclic Aromatic Hydrocarbon Biotransformation
Role in Detoxification Pathways for Phenolic Benzo(a)pyrene Metabolites
The conjugation of 3-OH-BaP to form its sulfate (B86663) ester is a critical step in the detoxification of Benzo(a)pyrene. The addition of the highly polar sulfate group significantly increases the water solubility of the metabolite, transforming it from a lipophilic compound into a hydrophilic conjugate. nih.gov This change is fundamental to detoxification, as it renders the metabolite biologically less active and prevents it from accumulating in lipid-rich tissues where it could exert toxic effects.
Phenolic metabolites of BaP, if not conjugated, can undergo further oxidation or redox cycling, potentially leading to the formation of reactive oxygen species and more toxic or carcinogenic compounds, such as quinones and diol epoxides. The sulfation pathway effectively intercepts these phenolic intermediates, shunting them away from these harmful bioactivation routes. nih.gov Research on other PAHs has demonstrated the substantial reduction in toxicity achieved through sulfation. For instance, the sulfate conjugate of phenanthrene, a related PAH, was found to be two orders of magnitude less toxic than its precursor phenol (B47542) metabolite. tandfonline.com
The process is carried out by specific sulfotransferase enzymes (SULTs). Studies in human lung cells have identified SULT1A1 as a major isozyme involved in the sulfonation of BaP-derived catechols, highlighting the tissue-specific enzymatic machinery responsible for this detoxification step. nih.gov By converting reactive phenols into stable, water-soluble sulfates, this pathway plays a direct and vital role in protecting cellular macromolecules like DNA from damage.
Modulation of Overall Benzo(a)pyrene Metabolism by Sulfate Conjugation
In vitro studies using human hepatoma (HepG2) cells have provided quantitative insights into the contribution of this pathway. Research demonstrated that within a 24-hour period, approximately 3% of the initial Benzo(a)pyrene administered to the cell cultures was converted into sulfate conjugates. nih.gov This indicates that sulfation is a substantial route for BaP metabolism. The relative activity of SULT enzymes versus other Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), dictates the proportion of phenolic metabolites that are sulfonated versus glucuronidated. This balance can be influenced by genetic factors, tissue type, and exposure to other xenobiotics.
| Metabolic Pathway | Percentage of Initial Benzo(a)pyrene | Reference |
|---|---|---|
| Conversion to Sulfate Conjugates (BP-SO4) | 3% | nih.gov |
By providing an efficient clearance mechanism for phenolic intermediates, sulfation helps to reduce the substrate pool available for the enzymatic pathways that produce the ultimate carcinogen, Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). Therefore, the capacity for sulfate conjugation is a key determinant in modulating the genotoxic potential of Benzo(a)pyrene.
Influence on the Excretion Efficiency of Benzo(a)pyrene Metabolites
The primary function of metabolizing xenobiotics like Benzo(a)pyrene is to facilitate their removal from the body. The formation of Benzo(a)pyrene, 3-hydroxy-, sulfate is instrumental in achieving efficient excretion, primarily via urine. The increased polarity and water solubility of the sulfate conjugate prevent its reabsorption in the renal tubules, favoring its elimination. nih.gov
Biomonitoring studies in humans confirm the significance of this excretion route. Analysis of human urine reveals that nearly all (over 98%) of the excreted 3-OH-BaP is in conjugated forms, either as sulfates or glucuronides. mdpi.comnih.gov This underscores that conjugation is an obligatory step for the urinary clearance of this metabolite.
While both sulfation and glucuronidation contribute to excretion, their relative importance can vary. A study directly quantifying both conjugates in human urine found that glucuronidation was the predominant pathway for 3-OH-BaP, with sulfate conjugates being present at approximately one-tenth the concentration of glucuronide conjugates. nih.gov Despite this, sulfation remains a critical and significant pathway for the elimination of BaP metabolites. Studies in rats have shown that after exposure to BaP, 3-OH-BaP is a major metabolite excreted in the urine, with peak excretion occurring within 24 to 48 hours, demonstrating the effectiveness of these conjugation and clearance mechanisms. nih.gov
The following table presents comparative data on the urinary concentrations of 3-OH-BaP sulfate and glucuronide conjugates in a human population study.
| Metabolite Conjugate | Mean Concentration (ng g-1 creatinine) | Concentration Range (ng g-1 creatinine) | Reference |
|---|---|---|---|
| This compound (BaP-3-S) | 0.67 | <LOD to 10.20 | nih.gov |
| Benzo(a)pyrene, 3-hydroxy-, glucuronide (BaP-3-G) | 6.73 | <LOD to 52.64 | nih.gov |
LOD: Limit of Detection
Future Research Directions and Methodological Advancements
Development of Novel High-Throughput Analytical Techniques
The accurate and rapid detection of BaP metabolites is crucial for biomonitoring and toxicological studies. While methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard, future research is focused on developing novel high-throughput techniques to handle large-scale studies efficiently. nih.govresearchgate.net
The evolution of analytical methods has consistently aimed for higher sensitivity and specificity. A significant advancement has been the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers sensitive detection of specific metabolites like 3-hydroxybenzo[a]pyrene (3-OHBaP) in biological matrices such as urine. researchgate.netrsc.org Further enhancements include derivatization techniques, for example, using dansyl chloride to increase the detection sensitivity of 3-OHBaP in LC-MS/MS analysis. rsc.org
An exceptionally sensitive technique, Ultra-High-Performance Liquid Chromatography-Accelerator Mass Spectrometry (UPLC-AMS), allows for the tracking of [14C]-labeled BaP and its metabolites at environmentally relevant micro-doses in human subjects. nih.govresearchgate.net This method provides invaluable data on the toxicokinetics of BaP, revealing extensive and rapid metabolism. nih.govresearchgate.net
Future directions will likely focus on:
Automation and Miniaturization: Integrating automated sample preparation with microfluidic devices ("lab-on-a-chip") to increase sample throughput and reduce reagent consumption.
Ambient Ionization Mass Spectrometry: Developing methods like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) for the direct analysis of metabolites from surfaces or biological tissues with minimal sample preparation.
Advanced Data Processing: Utilizing machine learning algorithms to rapidly process the vast datasets generated by high-throughput analyses, enabling faster identification of metabolite patterns and biomarkers of exposure.
| Technique | Principle | Advantages for BaP Metabolite Analysis | Future Enhancement |
| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. | High selectivity and sensitivity for specific metabolites like 3-OHBaP. researchgate.netrsc.org | Coupling with advanced ion mobility spectrometry for enhanced isomer separation. |
| UPLC-AMS | Separation of radiolabeled compounds followed by ultra-sensitive detection of isotopes. | Enables human micro-dosing studies; detects parent compound and metabolites at extremely low levels. nih.govresearchgate.net | Increasing accessibility and reducing instrument costs for broader application. |
| HPLC-Fluorescence | Chromatographic separation with detection based on the fluorescent properties of PAHs. | Effective for quantifying fluorescent metabolites like 1-hydroxypyrene and 3-OHBaP. nih.govnih.gov | Development of novel fluorescent probes that specifically target sulfate (B86663) conjugates. |
Integration of Omics Technologies for Comprehensive Metabolite Profiling
To gain a holistic view of BaP metabolism, researchers are moving beyond targeting single metabolites and are instead integrating various "omics" technologies. This systems biology approach allows for a comprehensive analysis of the molecular changes induced by BaP exposure.
Metabolomics, the large-scale study of small molecules, can be used to create a detailed profile of all BaP metabolites, including sulfate conjugates, in a biological sample. bohrium.com When combined with other omics data, a more complete picture emerges:
Transcriptomics: Analyzes changes in gene expression to identify which metabolic enzyme genes (e.g., Cytochrome P450s, Sulfotransferases) are activated or suppressed by BaP exposure.
Proteomics: Measures changes in protein levels, confirming that the changes in gene expression translate to functional enzyme production. bohrium.com
Genomics: Identifies genetic variants (polymorphisms) in metabolic genes that may influence an individual's capacity to produce specific metabolites.
Integrated multi-omics analyses have been used to explore BaP's mechanisms of toxicity and biodegradation pathways. bohrium.comdoaj.orgbohrium.com Such studies can reveal how BaP exposure affects broader metabolic networks, like glycerolipid metabolism, and activates signaling pathways related to cellular stress and apoptosis. bohrium.com This integrated approach is critical for identifying novel biomarkers and understanding the complete metabolic fate of BaP, including the role of its sulfated metabolites.
Advanced In Silico Modeling for Predicting Metabolic Pathways and Interactions
Computational or in silico modeling has become an indispensable tool in toxicology. Physiologically Based Pharmacokinetic (PBPK) models are being developed and refined to simulate the absorption, distribution, metabolism, and excretion (ADME) of BaP and its metabolites, including 3-OHBaP, in both rats and humans. researchgate.netnih.gov These models can predict tissue-specific concentrations and help extrapolate findings from animal studies to human health risk assessment. researchgate.net
Future advancements in this area will focus on:
Quantum Chemistry Models: Using methods like Density Functional Theory (DFT) to study the structure-reactivity relationships of BaP metabolites and predict their potential to form reactive intermediates.
Integrating Omics Data: Incorporating transcriptomic and proteomic data into PBPK models to account for inter-individual differences in enzyme expression, leading to more personalized predictions of metabolite profiles.
Systems Toxicology Modeling: Creating complex network models that simulate not just the metabolic pathway of BaP but also its downstream effects on cellular signaling pathways, providing a mechanistic understanding of its toxicity.
These advanced models will be crucial for predicting how genetic variability and environmental co-exposures might alter the balance between detoxification pathways (like sulfation) and bioactivation pathways that lead to toxicity.
Exploration of Inter-individual Variability in Sulfation Capacity and its Biochemical Basis
Significant inter-individual differences in BaP metabolism and DNA binding have been observed in human populations, with variations as high as 75-fold reported in cultured human lung tissue. nih.govscilit.comnih.gov This variability is a key factor in determining an individual's susceptibility to the carcinogenic effects of BaP. While much of this variation has been attributed to polymorphisms in Phase I cytochrome P450 enzymes, future research must focus specifically on the Phase II sulfation pathway. nih.gov
The sulfation of 3-hydroxybenzo(a)pyrene is catalyzed by sulfotransferase (SULT) enzymes. The capacity for this detoxification step can vary widely among individuals due to:
Genetic Polymorphisms: Single Nucleotide Polymorphisms (SNPs) in SULT genes can lead to enzymes with altered activity or stability, directly impacting the rate of sulfate conjugate formation.
Gene Expression Levels: Differences in the regulation and expression of SULT genes can result in varying amounts of available enzyme.
Future research will need to employ large-scale human cohort studies that combine genetic screening for SULT polymorphisms with biomonitoring of urinary metabolites, including Benzo(a)pyrene, 3-hydroxy-, sulfate. This will help establish a clear link between specific genetic profiles and sulfation capacity, ultimately allowing for the identification of susceptible subpopulations.
| Factor | Biochemical Basis | Research Focus |
| Genetic Variation | Polymorphisms in SULT genes (e.g., SULT1A1) altering enzyme kinetics or stability. | Genome-Wide Association Studies (GWAS) to identify novel SULT variants associated with BaP metabolite profiles. |
| Enzyme Induction/Inhibition | Co-exposure to drugs, dietary compounds, or other pollutants that modulate SULT activity. | Investigating the effect of common xenobiotics on the expression and function of SULT enzymes. |
| Cofactor Availability | Intracellular levels of the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). | Metabolomic studies to assess how diet and disease states affect the PAPS pool and sulfation capacity. |
Research on the Influence of Environmental Factors on Sulfation Pathways
Humans are never exposed to BaP in isolation but rather as part of complex mixtures of chemicals from sources like air pollution, tobacco smoke, and diet. mdpi.commdpi.com These co-exposures can significantly influence the metabolic fate of BaP. Environmental factors such as temperature, humidity, and sunlight affect the persistence and chemical transformation of PAHs in the environment. pjoes.comnih.gov
A critical area for future research is understanding the "cocktail effect," where the presence of other chemicals alters the metabolism of BaP. nih.gov For instance, exposure to an industrial mixture of PAHs can modify the metabolic profile of BaP compared to exposure to BaP alone. nih.gov This is because other compounds in the mixture can compete for the same metabolic enzymes or can induce or inhibit their activity.
Future studies should investigate how:
Dietary Components: Natural compounds in fruits and vegetables (e.g., flavonoids) may inhibit or induce SULT enzymes, thereby altering the rate of 3-hydroxybenzo(a)pyrene sulfation.
Air Pollutants: Co-exposure to other pollutants like heavy metals or volatile organic compounds could impact the expression of metabolic enzymes.
Occupational Exposures: Industrial settings may involve simultaneous exposure to various chemicals that could collectively overwhelm or alter detoxification pathways, including sulfation. mdpi.com
Understanding these interactions is essential for developing realistic risk assessment models that reflect real-world exposure scenarios.
Q & A
Q. What are the validated analytical methods for detecting 3-hydroxy-Benzo(a)pyrene sulfate in biological matrices, and how can cross-contamination be minimized?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 3-hydroxy-Benzo(a)pyrene (3-OH-BaP) sulfate in urine and tissues. Key parameters include:
- Chromatography : Use a reversed-phase C18 column with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve metabolites .
- Detection : Employ multiple reaction monitoring (MRM) transitions specific to 3-OH-BaP sulfate (e.g., m/z 283 → 265 for quantification).
- Internal Standards : Deuterated analogs (e.g., 3-OH-BaP-d12) improve accuracy by correcting for matrix effects .
- Contamination Mitigation : Use HEPA-filtered vacuum systems and wet cleaning methods to avoid particulate dispersal during sample preparation .
Q. What safety protocols are critical when handling Benzo(a)pyrene and its metabolites in laboratory settings?
Methodological Answer:
- Containment : Work in Class I, Type B biological safety cabinets to prevent aerosol exposure .
- PPE : Wear nitrile gloves, lab coats, and N95 respirators. Avoid dry sweeping; use HEPA vacuums for cleanup .
- Waste Disposal : Decontaminate materials with 10% sodium hypochlorite to neutralize reactive metabolites .
- Exposure Monitoring : Regularly test urine samples from personnel for 3-OH-BaP sulfate as a biomarker of occupational exposure .
Advanced Research Questions
Q. How can researchers optimize extraction protocols to quantify low-concentration 3-OH-BaP sulfate in complex matrices like adipose tissue or plasma?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate polar metabolites. Pre-condition with methanol and water, then elute with methanol:acetic acid (95:5) .
- Enzymatic Hydrolysis : Treat samples with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites before LC-MS/MS analysis .
- Matrix Effects : Spike calibration curves with matrix-matched standards to account for ion suppression/enhancement .
Q. How should contradictory findings in metabolite bioaccumulation across species (e.g., rats vs. humans) be addressed?
Methodological Answer:
- Species-Specific Metabolism : Rats exhibit higher CYP1A1 activity, leading to elevated 3-OH-BaP sulfate in myometrial tissue compared to humans. Use primary human hepatocyte models to validate findings .
- Dose-Response Analysis : Conduct parallel studies at low (environmentally relevant) and high (toxicological) doses to identify nonlinear pharmacokinetics .
- Cross-Study Harmonization : Adopt standardized reporting metrics (e.g., ng/g creatinine) to enable meta-analyses .
Q. What experimental designs are recommended to study the role of 3-OH-BaP sulfate in Benzo(a)pyrene-induced carcinogenesis?
Methodological Answer:
- In Vitro Models : Use human bronchial epithelial cells (e.g., BEAS-2B) transfected with CYP1A1 to simulate metabolic activation. Measure DNA adducts (e.g., BPDE-guanine) via ³²P-postlabeling .
- In Vivo Models : Expose transgenic mice (e.g., Ahr-responsive strains) to BaP and track 3-OH-BaP sulfate levels in serum and target organs via LC-MS/MS .
- Omics Integration : Combine metabolomics (3-OH-BaP sulfate quantification) with transcriptomics (CYP1A1/1B1 expression) to map metabolic pathways .
Q. How can researchers validate the specificity of 3-OH-BaP sulfate assays against structurally similar PAH metabolites?
Methodological Answer:
- Chromatographic Resolution : Optimize LC gradients to separate 3-OH-BaP from isomers like 9-hydroxy-BaP. Ariese et al. (1994) achieved baseline separation using a 60-minute acetonitrile/water gradient .
- High-Resolution MS : Employ quadrupole-time-of-flight (Q-TOF) instruments to distinguish metabolites with identical MRM transitions (e.g., 3-OH-BaP vs. 1-OH-pyrene) .
- Synthetic Standards : Use commercially available certified reference materials (CRMs) for method calibration .
Q. What strategies mitigate matrix interference in environmental samples (e.g., diesel exhaust particulates) when analyzing 3-OH-BaP sulfate?
Methodological Answer:
- Sample Pretreatment : Sonicate particulates in dichloromethane:methanol (9:1) to extract PAHs, followed by SPE cleanup .
- QuEChERS Adaptation : Modify Quick, Easy, Cheap, Effective, Rugged, Safe (QuEChERS) kits by adding graphitized carbon black to adsorb interfering pigments .
- Blank Correction : Run procedural blanks (solvent + matrix without analyte) to subtract background signals .
Q. How do epigenetic modifications induced by Benzo(a)pyrene metabolites influence experimental outcomes in chronic exposure studies?
Methodological Answer:
- Histone Acetylation Assays : Treat cells with 3-OH-BaP sulfate and measure histone deacetylase (HDAC) activity via fluorometric kits. Dose-dependent HDAC inhibition has been linked to inflammatory cytokine upregulation .
- DNA Methylation Profiling : Use bisulfite sequencing to assess CpG island methylation in promoter regions of tumor suppressor genes (e.g., p16) after metabolite exposure .
- Integrated Analysis : Correlate metabolite concentrations with chromatin immunoprecipitation (ChIP) data for histone H3K27ac to identify epigenetic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
